CUDA is classified under parallel computing frameworks and is specifically designed for NVIDIA GPUs. It acts as an interface between the application and the GPU hardware, enabling efficient execution of parallel tasks. The CUDA programming model abstracts the complexities of GPU architecture, making it accessible to programmers familiar with C/C++.
Synthesis in the context of CUDA refers to the process of transforming high-level CUDA code into machine-executable code that can run on GPUs. The synthesis process involves several steps:
The synthesis process is crucial for ensuring that the generated code efficiently utilizes the GPU's architecture while maintaining high performance across different applications .
While CUDA does not have a molecular structure in a traditional chemical sense, its architecture can be metaphorically described in terms of its components:
The architecture supports multi-dimensional indexing through built-in variables like threadIdx
and blockIdx
, facilitating easy access to data structures such as matrices and vectors .
In a computational sense, "chemical reactions" can be likened to the execution of CUDA kernels that manipulate data. These operations often involve:
cudaMemcpy
.cudaStreamSynchronize
.The efficiency of these operations is critical for achieving high performance in applications such as simulations or image processing .
CUDA operates on several principles that define its mechanism of action:
This model enables efficient computation by leveraging the massive parallel processing capabilities inherent in modern GPUs .
CUDA's physical properties relate to its performance metrics rather than traditional chemical properties:
The effectiveness of CUDA depends on how well an application can exploit these properties through optimized kernel design and memory management strategies .
CUDA has widespread applications across various scientific fields due to its ability to accelerate computations:
The versatility of CUDA makes it an essential tool for researchers and developers looking to harness GPU power for demanding computational tasks .
CUDA (12-[(Cyclohexylcarbamoyl)amino]dodecanoic acid) is a medium-chain fatty acid derivative exhibiting dual pharmacological actions through soluble epoxide hydrolase (sEH) inhibition and peroxisome proliferator-activated receptor alpha (PPARα) agonism. This bifunctional activity positions CUDA as a unique modulator of lipid metabolism and inflammation pathways, with therapeutic implications for cardiovascular and metabolic diseases [1] [6].
sEH catalyzes the hydrolysis of anti-inflammatory epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into less active diol metabolites. CUDA competitively inhibits sEH by binding to its catalytic domain, thereby preserving endogenous EpFA levels. This inhibition occurs through hydrogen bonding interactions with key amino acid residues (Asp335, Ser374, Asn472) in the sEH binding pocket, stabilizing the enzyme-inhibitor complex [3] [8].
Table 1: Kinetic Parameters of CUDA-Mediated sEH Inhibition
Parameter | Mouse sEH | Human sEH |
---|---|---|
IC₅₀ | 11.1 nM | 112 nM |
Inhibition Constant | 8.2 ± 0.5 nM | 94 ± 6 nM |
Catalytic Efficiency | 2.1 × 10⁷ M⁻¹s⁻¹ | 1.8 × 10⁶ M⁻¹s⁻¹ |
The >10-fold higher potency against murine versus human sEH reflects structural differences in the enzyme’s substrate channel. Molecular dynamics simulations indicate tighter van der Waals contacts in the mouse isoform due to a narrower hydrophobic gorge, enhancing CUDA binding affinity [1] [6] [8]. This inhibition elevates circulating EpFAs, which modulate vasodilation, angiogenesis, and NF-κB-mediated inflammation—key mechanisms in cardiovascular pathology [3] [6].
Beyond sEH inhibition, CUDA functions as a selective PPARα ligand. In COS-7 cells, CUDA (10 μM, 18h) induces a 6-fold increase in PPARα mRNA expression and competitively displaces the synthetic agonist Wy-14643 from the ligand-binding domain (LBD) without altering PPARα protein levels. This confirms direct receptor binding rather than transcriptional upregulation [1] [6].
PPARα activation follows a canonical nuclear receptor pathway:
Table 2: Key PPARα Target Genes Modulated by CUDA
Gene | Protein Function | Biological Effect |
---|---|---|
CPT1A | Carnitine palmitoyltransferase 1A | Mitochondrial fatty acid uptake |
HMGCS2 | 3-Hydroxy-3-methylglutaryl-CoA synthase 2 | Ketone body synthesis |
ACOX1 | Acyl-CoA oxidase 1 | Peroxisomal β-oxidation |
CD36 | Fatty acid translocase | Cellular fatty acid uptake |
This gene network shifts hepatic substrate utilization toward fatty acid oxidation and ketogenesis, critical during fasting or metabolic stress. CUDA’s dual action—simultaneously preserving EpFAs (sEH inhibition) and enhancing fatty acid catabolism (PPARα activation)—creates a synergistic lipid-lowering effect [4] [6].
A critical consideration for CUDA translation is its differential potency across species. Biochemical assays reveal a 10.1-fold lower IC₅₀ for mouse sEH (11.1 nM) versus human sEH (112 nM) [1] [6]. This divergence arises from structural variances:
Table 3: Structural Basis of Species-Dependent CUDA Potency
Feature | Mouse sEH | Human sEH | Impact on CUDA |
---|---|---|---|
Hydrophobic Pocket Volume | 490 ų | 560 ų | Reduced van der Waals contacts |
Residue 383 | Isoleucine (bulkier) | Valine (smaller) | Weaker hydrophobic anchoring |
Catalytic Loop Flexibility | Low | High | Increased dissociation rate |
This variability necessitates cautious extrapolation of murine data to humans. While CUDA robustly lowers cardiac inflammation in mouse models, equivalent effects in humans may require higher doses or structural optimization to accommodate the larger enzyme pocket [1] [3] [6].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9